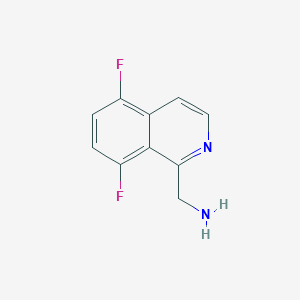

(5,8-Difluoroisoquinolin-1-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(5,8-difluoroisoquinolin-1-yl)methanamine |

InChI |

InChI=1S/C10H8F2N2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2 |

InChI Key |

RPJDZTWEAGDNSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN=C2CN)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of 5,8 Difluoroisoquinolin 1 Yl Methanamine

Strategies for the Preparation of Difluoroisoquinoline Core Structures

Cyclization Reactions in Difluoroisoquinoline Synthesis

Traditional cyclization reactions are the cornerstone of isoquinoline (B145761) synthesis. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most prominent methods that can be theoretically applied to the synthesis of a 5,8-difluoroisoquinoline (B2784628) core. wikipedia.orgnih.govpharmaguideline.com

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of the 5,8-difluoro-isoquinoline core, this would necessitate a starting material of N-acyl-2-(2,5-difluorophenyl)ethanamine. The subsequent dihydroisoquinoline intermediate can then be dehydrogenated to the aromatic isoquinoline. pharmaguideline.com

The Pictet-Spengler reaction offers an alternative route, wherein a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by cyclization. nih.govthermofisher.com This method typically yields a tetrahydroisoquinoline, which would require subsequent oxidation to form the aromatic isoquinoline core.

A proposed reaction scheme based on the Bischler-Napieralski reaction is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-(2,5-Difluorophenyl)ethan-1-amine | Acyl chloride (e.g., Acetyl chloride), Base | N-(2-(2,5-Difluorophenyl)ethyl)acetamide |

| 2 | N-(2-(2,5-Difluorophenyl)ethyl)acetamide | POCl₃ or P₂O₅, Reflux | 5,8-Difluoro-1-methyl-3,4-dihydroisoquinoline |

| 3 | 5,8-Difluoro-1-methyl-3,4-dihydroisoquinoline | Pd/C, High temperature | 5,8-Difluoro-1-methylisoquinoline |

Halogen Exchange and Fluorination Techniques

While building the fluorinated ring from a pre-fluorinated starting material is often preferred, direct fluorination or halogen exchange on an existing isoquinoline scaffold are also possibilities, though they can be challenging regarding regioselectivity. Halogen exchange fluorination, often employing reagents like potassium fluoride (B91410) (KF), can be used to introduce fluorine atoms onto an aromatic ring, typically activated by other functional groups. However, achieving specific fluorination at the C5 and C8 positions of an isoquinoline ring through this method would require a suitably pre-functionalized substrate and careful optimization of reaction conditions.

Application of Microwave-Assisted Synthesis in Fluorinated Isoquinoline Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov The cyclization reactions, such as the Bischler-Napieralski reaction, and subsequent dehydrogenation steps can often be significantly expedited under microwave irradiation. This technique can lead to shorter reaction times, cleaner reaction profiles, and potentially higher yields compared to conventional heating methods. For instance, palladium-catalyzed annulation reactions to form substituted isoquinolines have been successfully performed under microwave irradiation. nih.gov

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time |

| Bischler-Napieralski Cyclization | Several hours to days | Minutes to a few hours |

| Palladium-Catalyzed Annulation | 12-24 hours | 15-60 minutes |

Catalytic Approaches in Isoquinoline Ring Formation

Modern synthetic chemistry has seen the development of numerous catalytic methods for the construction of the isoquinoline skeleton. Transition metal catalysts, particularly those based on palladium, copper, rhodium, and ruthenium, have been employed in a variety of cyclization and annulation strategies. nih.govorganic-chemistry.org These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. For example, palladium-catalyzed coupling of o-iodo- or o-bromo-benzaldehydes with terminal alkynes, followed by a copper-catalyzed cyclization, can provide isoquinolines in excellent yields. organic-chemistry.org Adapting such a method to a difluorinated starting material could provide an efficient route to the 5,8-difluoroisoquinoline core.

Synthesis of the Methanamine Moiety and its Integration into the Isoquinoline Scaffold

Once the 5,8-difluoroisoquinoline core is synthesized, the next critical step is the introduction of the methanamine (-CH₂NH₂) group at the C1 position.

Amine Functionalization Methodologies

A common and effective strategy for introducing a methanamine group at the C1 position of an isoquinoline is through the formation and subsequent reduction of a nitrile (cyano) group. The Reissert reaction is a well-established method for the introduction of a cyano group at the C1 position of isoquinolines. nih.gov This reaction involves the treatment of the isoquinoline with an acyl chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). nih.govsemanticscholar.org Subsequent hydrolysis of the Reissert compound can yield the 1-cyanoisoquinoline.

The resulting 5,8-difluoroisoquinoline-1-carbonitrile (B15266331) can then be reduced to the target (5,8-Difluoroisoquinolin-1-yl)methanamine. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or other hydride reagents. nih.gov

A proposed sequence for the introduction of the methanamine moiety is as follows:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 5,8-Difluoroisoquinoline | 1. Benzoyl chloride, KCN, CH₂Cl₂/H₂O; 2. Hydrolysis | 5,8-Difluoroisoquinoline-1-carbonitrile |

| 2 | 5,8-Difluoroisoquinoline-1-carbonitrile | LiAlH₄ in THF, followed by aqueous workup | This compound |

An alternative approach could involve the oximation of a 1-methyl-5,8-difluoroisoquinoline followed by reduction. The reaction of 1-methylisoquinoline (B155361) with tert-butyl nitrite (B80452) can form the corresponding oxime, which can then be reduced to 1-(aminomethyl)isoquinoline using hydrogen and a Raney nickel catalyst.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Understanding Reaction Mechanisms in the Synthesis of (5,8-Difluoroisoquinolin-1-yl)methanamine and its Derivatives

While a specific, documented synthesis for this compound is not prevalent in readily available literature, its synthesis can be logically devised based on established methodologies for constructing fluorinated isoquinolines and introducing C1 substituents. A plausible synthetic strategy involves two key stages: the formation of the 5,8-difluoroisoquinoline (B2784628) core and the subsequent installation of the aminomethyl group at the C1 position.

Formation of the 5,8-Difluoroisoquinoline Core:

Modern synthetic approaches heavily rely on transition-metal-catalyzed C-H activation and annulation reactions. rsc.orgmdpi.comresearchgate.net A likely pathway would start from a suitably substituted 2,5-difluorobenzamide (B1297545) derivative. For instance, a Rh(III)-catalyzed [4+2] annulation of an N-pivaloyloxy-2,5-difluorobenzamide with an alkyne proceeds through a well-studied mechanism. The reaction initiates with a directed C-H activation at the ortho position of the benzamide, forming a seven-membered rhodacycle intermediate. This is followed by migratory insertion of the alkyne and subsequent reductive elimination to yield an isoquinolone, which can be converted to the corresponding isoquinoline (B145761). mdpi.comnih.gov The strong electron-withdrawing nature of the fluorine atoms at what will become the 5 and 8 positions facilitates the initial C-H activation step by increasing the acidity of the ortho-protons.

An alternative route is the palladium-catalyzed Larock isoquinoline synthesis, which involves the cyclization of an o-alkynylbenzaldimine. organic-chemistry.orgresearchgate.netub.edu The starting material, a 2,5-difluoro-6-alkynylbenzaldimine, would undergo palladium-catalyzed cyclization where the imine nitrogen attacks the alkyne, activated by coordination to the palladium center. researchgate.net

Installation of the 1-Aminomethyl Group:

Once the 5,8-difluoroisoquinoline core is established, the aminomethyl group can be introduced at the C1 position. The C1 position of the isoquinoline ring is electrophilic and susceptible to nucleophilic attack. iust.ac.ir A common strategy involves the conversion of the C1 position to a good leaving group, such as a halogen. The resulting 1-chloro-5,8-difluoroisoquinoline can then undergo nucleophilic substitution with a cyanide source, followed by reduction of the nitrile to the primary amine.

Alternatively, palladium-catalyzed aminocarbonylation of 1-iodo-5,8-difluoroisoquinoline offers a direct route to an amide, which can then be reduced to the target aminomethane. mdpi.com The mechanism for aminocarbonylation involves oxidative addition of the Pd(0) catalyst to the aryl-iodide bond, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with an amine source leads to the formation of the amide and regeneration of the Pd(0) catalyst. nih.gov

Elucidation of Catalytic Cycles in Isoquinoline Synthesis

The synthesis of the isoquinoline scaffold is dominated by transition-metal catalysis, particularly with rhodium and palladium. The catalytic cycles for these transformations share common fundamental steps but differ in the nature of the catalyst and directing groups.

Rhodium(III)-Catalyzed C-H Activation/Annulation:

A common catalytic cycle for Rh(III)-catalyzed isoquinoline synthesis begins with a directing group on the benzene-based starting material (e.g., an amide or oxime) coordinating to the [Cp*Rh(III)] catalyst. rsc.orgresearchgate.net This is followed by a concerted metalation-deprotonation (CMD) step to achieve C-H activation, forming a five-membered rhodacycle intermediate. The alkyne coupling partner then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond, expanding the ring. The final steps involve reductive elimination and protodemetalation to release the isoquinoline product and regenerate the active Rh(III) catalyst. researchgate.netnih.gov

Palladium(II)-Catalyzed Larock Cyclization:

The Larock synthesis of isoquinolines typically begins with the oxidative addition of an o-haloarylimine to a Pd(0) species, forming an arylpalladium(II) intermediate. ub.eduresearchgate.net The alkyne then coordinates to this intermediate and undergoes migratory insertion into the aryl-palladium bond. The subsequent key step is an intramolecular nucleophilic attack by the imine nitrogen onto the newly formed vinyl-palladium species, which results in cyclization. A final β-hydride elimination or other termination step releases the isoquinoline product and regenerates a palladium species that can re-enter the catalytic cycle. researchgate.net

| Catalyst System | Starting Materials | Key Mechanistic Steps | Reference |

|---|---|---|---|

| [Cp*RhCl2]2 / CsOAc | N-Pivaloyloxy Benzamides + Alkynes | C-H Activation, Rhodacycle Formation, Migratory Insertion, Reductive Elimination | nih.gov |

| Pd(OAc)2 / PPh3 | o-Iodobenzaldehyde Imines + Alkynes | Oxidative Addition, Alkyne Insertion, Intramolecular Aminopalladation, Reductive Elimination | organic-chemistry.org |

| [RuCl2(p-cymene)]2 / NaOAc | Aromatic Ketoximes + Alkynes | C-H Activation, Ruthenacycle Formation, Alkyne Insertion, Cyclization | organic-chemistry.org |

| Co(III) Catalysts | N-Cbz Hydrazones + Alkynes | C-H/N-N Bond Activation, [4+2] Cyclization | researchgate.net |

Investigations into Regioselectivity and Stereoselectivity in Functionalization Reactions

Regioselectivity:

The functionalization of the this compound scaffold is heavily influenced by the electronic properties of the fluorine substituents and the inherent reactivity of the isoquinoline nucleus. The fluorine atoms at C5 and C8 are strongly electron-withdrawing, which significantly impacts the regioselectivity of further reactions.

For electrophilic aromatic substitution (SEAr), the isoquinoline ring is generally attacked on the benzene (B151609) ring at the C5 or C8 positions. shahucollegelatur.org.in However, the presence of fluorine at these positions deactivates them towards electrophilic attack. Therefore, SEAr reactions, if they occur, would be directed to the less deactivated C6 and C7 positions, though conditions would likely need to be harsh. More commonly, functionalization occurs on the pyridine (B92270) ring via C-H activation, which can be directed to specific positions depending on the catalyst and directing groups employed. nih.govnih.gov

Conversely, the electron-withdrawing fluorine atoms activate the benzene ring for nucleophilic aromatic substitution (SNAr). This makes positions C5 and C8 potential sites for displacement of the fluorine atoms by strong nucleophiles, a known reactivity pattern for polyfluoro(aza)aromatics. rsc.org The pyridine ring is already electron-deficient and reactive towards nucleophiles, especially at the C1 position. iust.ac.ir

Stereoselectivity:

Introducing chirality into derivatives of this compound can be achieved through various asymmetric synthesis strategies. nih.govnih.gov A primary target for stereocontrol is the carbon atom of the aminomethyl group or a new stereocenter at the C1 position.

One established method is the asymmetric reduction of a 1-substituted-3,4-dihydroisoquinoline precursor. nih.govresearchgate.net This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral transition-metal complexes (e.g., Rhodium or Iridium with chiral phosphine (B1218219) ligands), which can achieve high enantioselectivity. mdpi.com Another approach involves the stereoselective addition of nucleophiles to an imine or iminium ion derived from the isoquinoline core, often mediated by a chiral catalyst or auxiliary. clockss.orgua.es For example, a chiral phase-transfer catalyst could mediate the asymmetric cycloaddition of an isoquinolinium ylide to generate complex, stereodefined polycyclic structures. nih.gov These methods provide a powerful toolkit for accessing enantiomerically enriched derivatives, which is often a prerequisite for biological activity.

Computational Chemistry and Theoretical Insights into 5,8 Difluoroisoquinolin 1 Yl Methanamine

Application of Density Functional Theory (DFT) for Reaction Mechanism Analysis and Prediction

There are currently no published studies that employ Density Functional Theory (DFT) to analyze or predict the reaction mechanisms involving (5,8-Difluoroisoquinolin-1-yl)methanamine. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, it is frequently used to elucidate reaction pathways, determine transition state energies, and predict the regioselectivity and stereoselectivity of chemical reactions. Such studies are crucial for optimizing synthetic routes and understanding the chemical reactivity of novel compounds. The absence of this data for this compound means that its reactivity profile from a theoretical standpoint is yet to be determined.

Molecular Modeling and Quantum Chemical Calculations for Electronic Structure Analysis

Detailed analyses of the electronic structure of this compound through molecular modeling and quantum chemical calculations are not found in the current body of scientific literature. These computational methods are essential for understanding a molecule's properties, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. This information provides insights into the molecule's stability, reactivity, and potential for intermolecular interactions. Without such studies, the fundamental electronic characteristics of this compound remain speculative.

Conformational Analysis and Molecular Dynamics Simulations

Information regarding the conformational preferences and dynamic behavior of this compound is unavailable. Conformational analysis is critical for understanding how a molecule's three-dimensional shape influences its biological activity. Molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules over time, are instrumental in exploring the conformational landscape, flexibility, and interactions of a molecule within a biological system, such as a protein binding pocket. The lack of such simulations for this compound limits the understanding of its structural dynamics.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

There are no publicly accessible in silico studies predicting the molecular interactions of this compound with biological macromolecules. Techniques such as molecular docking are routinely used to predict the binding affinity and orientation of small molecules at the active site of a protein. These predictions are a cornerstone of modern drug design, helping to identify potential drug candidates and elucidate their mechanisms of action. The absence of such predictive studies for this compound means its potential as a ligand for any specific biological target has not been computationally explored.

Investigation of Biological Activities in Research Models

In Vitro Studies on Protein Interaction Profiles

Detailed in vitro studies are crucial for elucidating the mechanism of action of a novel compound. Such studies typically involve examining the compound's direct interactions with purified proteins, such as enzymes or receptors, to determine its binding affinity and functional effects.

Ligand-Receptor Binding Studies (e.g., SARS-CoV-2 related targets)

There is currently no available information from ligand-receptor binding studies to indicate whether (5,8-Difluoroisoquinolin-1-yl)methanamine interacts with any specific receptors, including those related to SARS-CoV-2. While some research has investigated the potential of different quinoline-based molecules as antiviral agents, these findings are not directly applicable to this compound.

Cellular Research Models for Activity Assessment

Cellular models are instrumental in assessing the physiological effects of a compound on whole cells, providing insights into its potential therapeutic applications.

Studies on Cellular Proliferation in Cancer Cell Lines

A search of the scientific literature did not yield any studies that have evaluated the effect of this compound on the proliferation of cancer cell lines. While various isoquinoline (B145761) derivatives have been investigated for their anti-cancer properties, specific data for this fluorinated analogue is not present in the available literature.

Induction of Apoptosis and Cell Cycle Arrest in Cellular Systems

Similarly, there is no published research detailing the ability of this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cellular systems. Mechanistic studies on other novel compounds often explore these pathways to understand their anti-proliferative effects.

Antimicrobial Activity in Microorganism Models

The potential of this compound as an antimicrobial agent has not been reported in the available scientific literature. Studies on other isoquinoline-based compounds have sometimes shown antimicrobial activity, but this cannot be extrapolated to the specific compound without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies

The biological activities of isoquinoline derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. For this compound, the structure-activity relationship (SAR) is primarily influenced by the electronic and steric effects of the fluorine atoms at the C5 and C8 positions, as well as the role of the methanamine group at the C1 position in molecular recognition and binding.

The introduction of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. In the case of this compound, the two fluorine atoms on the benzene (B151609) ring of the isoquinoline scaffold are expected to exert a profound influence on its biological modulatory capacity.

Fluorine, being the most electronegative element, can alter the electronic distribution within the isoquinoline ring. The strong electron-withdrawing nature of fluorine can decrease the pKa of the isoquinoline nitrogen, thereby influencing its ionization state at physiological pH. This can have a significant impact on the molecule's ability to interact with biological targets through hydrogen bonding or ionic interactions.

The substitution pattern of the fluorine atoms at the 5 and 8 positions is particularly noteworthy. This "peri" difluoro substitution can induce a unique electronic environment and conformational bias. Research on related fluorinated quinolines and isoquinolines has shown that the position of fluorine substitution is critical for activity. For instance, in some series of kinase inhibitors, fluorine substitution at specific positions has been shown to enhance potency by orders of magnitude, while substitution at other positions can be detrimental to activity.

The following table illustrates the general effects of fluorine substitution on the physicochemical properties of aromatic rings, which are key to their biological activity.

| Property | Effect of Fluorine Substitution | Implication for Biological Activity |

| Lipophilicity | Increases | Can enhance membrane permeability and access to hydrophobic binding pockets. |

| Metabolic Stability | Increases | Blocks sites of oxidative metabolism, leading to a longer biological half-life. |

| pKa | Decreases (for nearby basic centers) | Alters the ionization state, which can affect receptor binding and solubility. |

| Binding Interactions | Can form favorable interactions (e.g., with backbone amides) | May increase binding affinity to the target protein. |

While specific data for this compound is not extensively available, studies on analogous di-fluoro-substituted heterocyclic compounds suggest that the combined electronic effects of two fluorine atoms can significantly enhance binding to certain biological targets. The precise nature of this enhancement is target-dependent and is influenced by the specific amino acid residues in the binding pocket.

The methanamine (-CH2NH2) group at the C1 position of the isoquinoline ring is a critical pharmacophoric element. This primary amine group, being protonated at physiological pH, can act as a hydrogen bond donor and participate in electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.

The spatial orientation of the methanamine group relative to the plane of the isoquinoline ring is crucial for optimal interaction with a biological target. The flexibility of the methylene (B1212753) linker allows the amine to adopt various conformations to maximize its binding interactions.

In many classes of biologically active isoquinoline derivatives, a basic nitrogen-containing substituent at the C1 position is essential for activity. For example, in a series of isoquinoline-based inhibitors of a particular enzyme, the presence of an aminomethyl group at C1 was found to be a key determinant of potency. The SAR for such compounds often reveals a strict requirement for the size and basicity of this group.

The table below summarizes the potential roles of the methanamine moiety in biological recognition based on general principles of medicinal chemistry.

| Interaction Type | Potential Role of the Methanamine Moiety | Example of Interacting Residue |

| Ionic Bonding | The positively charged ammonium (B1175870) group can form salt bridges. | Aspartic Acid, Glutamic Acid |

| Hydrogen Bonding | The amine protons can act as hydrogen bond donors. | Carbonyl oxygen of the peptide backbone, Serine, Threonine |

| Spatial Orientation | The linker allows for optimal positioning within the binding site. | N/A |

Applications of 5,8 Difluoroisoquinolin 1 Yl Methanamine As a Chemical Scaffold in Exploratory Research

Design and Synthesis of Compound Libraries Based on the Isoquinoline (B145761) Scaffold

The isoquinoline framework serves as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets. This makes it an excellent starting point for the design and synthesis of compound libraries for drug discovery and chemical biology. The aminomethyl group at the 1-position of (5,8-Difluoroisoquinolin-1-yl)methanamine provides a key functional handle for diversification, allowing for the attachment of a wide array of chemical moieties through standard amide bond formation, reductive amination, or other C-N bond-forming reactions.

The synthesis of a compound library based on this scaffold would typically involve parallel synthesis techniques. Starting with this compound as the core building block, a diverse set of carboxylic acids, aldehydes, or other electrophilic reagents can be employed to generate a library of derivatives. The difluoro substitution at the 5 and 8 positions is anticipated to enhance the metabolic stability of the resulting compounds, a desirable feature in drug candidates.

Table 1: Potential Reactions for Library Diversification

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Carboxylic acids, acid chlorides, anhydrides | Amide |

| Reductive Amination | Aldehydes, ketones | Secondary or tertiary amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

The resulting library of compounds can then be screened against a variety of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel hit compounds. The structural information from these screenings can guide further optimization of the lead compounds.

Development of Fluorescent Probes and Chemical Tools (e.g., for detecting mercury ions)

The inherent fluorescence of the isoquinoline ring system makes it an attractive scaffold for the development of fluorescent probes and chemical tools. While specific studies on this compound as a fluorescent probe for mercury ions are not prominently documented in publicly available literature, the general principles of fluorescent sensor design can be applied to this scaffold.

A common strategy for designing fluorescent chemosensors involves conjugating a fluorophore (the isoquinoline core) with a specific ionophore (a receptor for the target ion). In the case of mercury ions (Hg²⁺), a soft Lewis acid, the ionophore would typically be a ligand containing soft donor atoms like sulfur or nitrogen. The aminomethyl group of this compound could be functionalized with a thiourea, thioether, or another sulfur-containing moiety to create a selective binding site for Hg²⁺.

The detection mechanism would likely rely on a change in the fluorescence properties of the isoquinoline fluorophore upon binding of the mercury ion. This change could manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. The interaction with Hg²⁺ can perturb the electronic structure of the fluorophore, leading to a detectable optical response. The difluoro substitutions on the isoquinoline ring may influence the photophysical properties of the probe, potentially leading to improved quantum yield or a shifted emission spectrum.

Table 2: Potential Components of a this compound-based Fluorescent Probe for Hg²⁺

| Component | Function | Example Moiety |

|---|---|---|

| Fluorophore | Emits light upon excitation | 5,8-Difluoroisoquinoline (B2784628) |

| Linker | Connects fluorophore and ionophore | Methylene (B1212753) group |

The development of such probes is crucial for monitoring mercury contamination in environmental and biological systems due to the high toxicity of this heavy metal. researchgate.net

Intermediates in Advanced Organic Synthesis

Substituted isoquinolines are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. This compound, with its reactive aminomethyl group and fluorinated aromatic core, can serve as a versatile building block in multi-step synthetic sequences.

The primary amine functionality allows for its use in a variety of classical and modern organic reactions. For instance, it can participate in Pictet-Spengler reactions to construct tetrahydroisoquinoline frameworks, which are common motifs in alkaloids and other biologically active compounds. Furthermore, the amine can be transformed into other functional groups, such as an isocyanate or an azide, opening up further synthetic possibilities.

The fluorine atoms at positions 5 and 8 can also influence the reactivity of the isoquinoline ring system. They can direct further electrophilic aromatic substitution reactions or participate in nucleophilic aromatic substitution (SNA) reactions under specific conditions. This allows for the introduction of additional substituents onto the aromatic core, further increasing the molecular complexity of the final products. The strategic use of this compound as an intermediate can significantly shorten synthetic routes and provide access to novel chemical entities with potential applications in various fields of chemistry.

Future Research Directions and Methodological Advances

Emerging Synthetic Strategies for Highly Fluorinated Isoquinoline (B145761) Derivatives

The synthesis of highly fluorinated isoquinoline derivatives, including (5,8-Difluoroisoquinolin-1-yl)methanamine, is a focal point of contemporary organic chemistry. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. Traditional synthetic methods often struggle with the introduction of fluorine atoms, especially onto aromatic rings, requiring harsh conditions and offering limited regioselectivity. However, several emerging strategies are overcoming these challenges.

Recent progress has been made in developing novel catalytic systems and reaction methodologies. researchgate.net For instance, transition-metal-catalyzed reactions, particularly those employing copper and palladium, have shown considerable promise. Copper-mediated/catalyzed radiofluorination methods have been developed for arylstannanes and aryl halides, which are compatible with a range of functional groups. frontiersin.org These methods could potentially be adapted for the late-stage fluorination of isoquinoline precursors.

Furthermore, visible-light-mediated photoredox catalysis is emerging as a powerful tool for the synthesis of complex heterocyclic compounds. nih.gov This approach often proceeds under mild conditions and can enable unique bond formations that are difficult to achieve with traditional thermal methods. The application of such techniques could lead to more efficient and sustainable routes for synthesizing polysubstituted and fluorinated isoquinolines. Another area of active research is the use of N-heterocyclic carbene (NHC) mediated synthetic strategies to construct complex isoquinoline scaffolds. nih.gov

Researchers are also exploring innovative bond-forming strategies, such as the insertion of nitrogen atoms into indene (B144670) frameworks to directly access the isoquinoline core. rsc.org These cutting-edge methods represent a significant departure from classical isoquinoline syntheses (e.g., Bischler-Napieralski or Pictet-Spengler reactions) and offer new avenues for creating structurally diverse and highly functionalized derivatives.

Table 1: Comparison of Synthetic Strategies for Fluorinated Isoquinolines

| Strategy | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Transition-Metal Catalysis (Cu, Pd) | Utilizes metal catalysts to facilitate C-F bond formation. | High efficiency, good functional group tolerance. frontiersin.org | Catalyst cost and removal, optimization of reaction conditions. |

| Visible-Light Photoredox Catalysis | Employs light to drive chemical reactions. | Mild reaction conditions, environmentally friendly, unique reactivity. nih.gov | Substrate scope limitations, requirement for specialized equipment. |

| N-Heterocyclic Carbene (NHC) Catalysis | Uses NHCs as organocatalysts. | Metal-free, can induce chirality. nih.gov | Catalyst stability, substrate specificity. |

| Direct N-Atom Insertion | Forms the isoquinoline core via novel ring expansion. | Innovative approach to core synthesis. rsc.org | Early stage of development, scope and limitations not fully explored. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by accelerating the design-make-test-analyze cycle. springernature.com For a compound like this compound, these computational tools offer powerful capabilities for designing novel derivatives with enhanced properties.

ML models can be trained on large datasets of existing molecules to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.commdpi.com For instance, a model could be developed to predict the binding affinity of isoquinoline derivatives to a specific biological target, guiding the selection of the most promising candidates for synthesis. researchgate.net This predictive power significantly reduces the time and cost associated with traditional trial-and-error approaches.

Generative AI models represent another frontier, capable of designing entirely new molecules with desired characteristics. duke.edu These models can explore vast regions of chemical space to identify novel scaffolds or optimize existing ones. For example, a generative model could be tasked with designing derivatives of this compound that maintain high target affinity while improving solubility or reducing off-target effects. springernature.com

Table 2: Applications of AI/ML in the Design of Isoquinoline Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling | Training models to predict properties like bioactivity and toxicity. mdpi.com | Rapidly screen virtual libraries of derivatives to prioritize synthesis. |

| Generative Design | Creating novel molecular structures with desired property profiles. springernature.com | Discover new isoquinoline-based compounds with improved therapeutic potential. |

| Synthetic Route Optimization | Predicting reaction outcomes and designing efficient synthesis pathways. mdpi.com | Streamline the synthesis of complex analogues, reducing time and resources. |

| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features that influence a compound's activity. mdpi.com | Provide insights for rational design and optimization of the core structure. |

Development of Advanced Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action. Advanced biophysical techniques provide detailed, quantitative information on these interactions, including binding affinity, kinetics, thermodynamics, and structural changes. omicsonline.org

Several state-of-the-art methods are particularly well-suited for studying protein-ligand interactions. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy). nih.govacs.org This technique is considered the gold standard for characterizing binding thermodynamics in solution. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on the kinetics of binding and dissociation (k_on and k_off rates), in addition to the binding affinity (K_D). omicsonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining atomic-resolution structural information about protein-ligand complexes in solution. omicsonline.org The presence of fluorine atoms in this compound is particularly advantageous, as ¹⁹F-NMR can be used as a sensitive probe to monitor binding and conformational changes without interference from other signals in a biological system. acs.org

Fluorescence-Based Methods: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are highly sensitive methods used to study molecular interactions and conformational changes upon binding. omicsonline.orgnih.gov

The integration of multiple complementary biophysical techniques provides a more complete and robust characterization of molecular interactions. nih.gov For example, combining the thermodynamic data from ITC with the kinetic data from SPR and the structural insights from NMR can create a comprehensive picture of how this compound engages its target, which is invaluable for structure-based drug design. nih.gov

Table 3: Overview of Advanced Biophysical Techniques

| Technique | Information Provided | Key Advantages |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). acs.org | Label-free, in-solution measurement, provides full thermodynamic profile. researchgate.net |

| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), association/dissociation kinetics (k_on, k_off). omicsonline.org | Real-time, label-free, high throughput capabilities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-resolution 3D structure, binding site identification, dynamics. omicsonline.org | Provides detailed structural information in solution; ¹⁹F-NMR is highly specific for fluorinated compounds. acs.org |

| Fluorescence Spectroscopy (e.g., FRET, FP) | Binding affinity, conformational changes. nih.gov | High sensitivity, suitable for high-throughput screening. |

Q & A

Q. What are the common synthetic routes for (5,8-Difluoroisoquinolin-1-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and amination of isoquinoline precursors. Key steps include:

- Fluorination : Selective introduction of fluorine at positions 5 and 8 using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions .

- Amination : Methanamine introduction via nucleophilic substitution or reductive amination, optimized with catalysts such as Pd/C or Raney Ni .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while temperature control (60–100°C) minimizes side reactions .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Fluorination | DAST, -10°C, N₂ atmosphere | 45–65% |

| Amination | NH₂CH₂Cl, Pd/C, H₂ (50 psi) | 70–85% |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : NMR confirms fluorine positions, while and NMR validate the methanamine moiety .

- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and isotopic patterns consistent with fluorine substituents .

- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity for biological assays .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates; IC₅₀ values quantify potency .

- Cell-Based Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Structural Analog Comparisons : Benchmark against non-fluorinated or mono-fluorinated isoquinolines to evaluate fluorine’s role in activity .

Advanced Research Questions

Q. How do substituent positions (5 vs. 8) on the isoquinoline ring influence reactivity and biological activity?

- Electronic Effects : Fluorine at position 5 (electron-withdrawing) increases electrophilicity of the methanamine group, enhancing nucleophilic substitution reactivity .

- Steric Effects : Fluorine at position 8 may hinder binding to hydrophobic enzyme pockets, reducing inhibitory activity in kinase assays .

- Case Study : Replacing 5-F with 8-F in analogs decreased binding affinity (ΔKd = 2.3 µM) to EGFR kinase, highlighting positional sensitivity .

Q. How can researchers resolve contradictions in reactivity data between lab-scale and computational predictions?

- Kinetic Profiling : Compare experimental reaction rates (e.g., SN2 amination) with DFT-calculated activation energies to identify discrepancies .

- Solvent Effects : MD simulations may reveal solvation-shell interactions that alter transition states, unaccounted for in dry-lab models .

- Catalyst Screening : Test alternative catalysts (e.g., CuI vs. Pd) to bridge gaps between predicted and observed yields .

Q. What strategies optimize catalytic systems for large-scale synthesis while maintaining safety?

- Heterogeneous Catalysis : Immobilized Pd nanoparticles reduce metal leaching and enable catalyst recycling, improving safety and cost-efficiency .

- Continuous Flow Systems : Minimize exposure to volatile fluorinating agents (e.g., DAST) by automating reagent delivery .

- Byproduct Mitigation : In-line IR spectroscopy monitors reaction progress, reducing hazardous intermediate accumulation .

Q. How do fluorinated isoquinolines interact with biological targets at the molecular level?

- Hydrogen Bonding : Fluorine at position 5 forms strong H-bonds with kinase active-site residues (e.g., Thr790 in EGFR), confirmed via X-ray crystallography .

- Lipophilic Interactions : The difluoro motif enhances membrane permeability (logP = 1.8 vs. 0.5 for non-fluorinated analogs), measured via PAMPA assays .

- Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, extending half-life in hepatic microsome assays (t₁/₂ = 4.2 h vs. 1.5 h) .

| Property | 5,8-Difluoro Analog | Non-Fluorinated Analog |

|---|---|---|

| logP | 1.8 | 0.5 |

| CYP3A4 t₁/₂ | 4.2 h | 1.5 h |

| EGFR Kd | 0.8 µM | >10 µM |

Q. What methodologies address stability challenges during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.